molecular formula C11H14N2O B14791063 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile

Cat. No.: B14791063
M. Wt: 190.24 g/mol
InChI Key: ICDWMPHGQIBEMC-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile is an organic compound characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile typically involves the reaction of 4-amino-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a catalyst such as sodium methoxide (NaOCH3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-methyl-propionitrile
  • 2-(4-Amino-3-methyl-phenyl)-2-methyl-propionitrile
  • 2-(4-Amino-3-chloro-phenyl)-2-methyl-propionitrile

Uniqueness

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it more versatile in various chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C11H14N2O/c1-11(2,7-12)8-4-5-9(13)10(6-8)14-3/h4-6H,13H2,1-3H3

InChI Key

ICDWMPHGQIBEMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

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